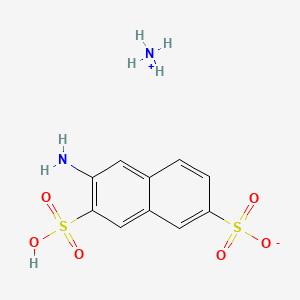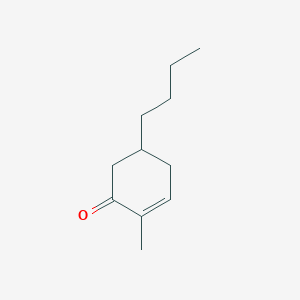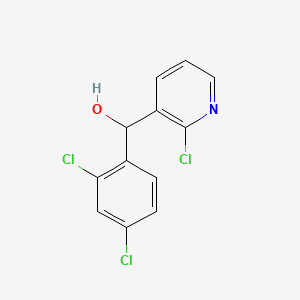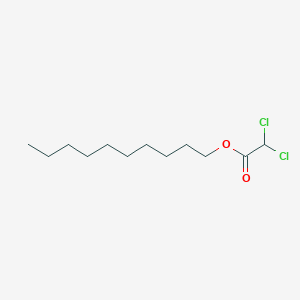
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is a heterocyclic compound that features a pyrrole ring substituted with an amino group at the 4-position and phenyl groups at the 2 and 5 positions. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- can be synthesized through various methods. One common approach involves the condensation of benzoin and substituted aniline under microwave-assisted conditions . This method provides a simple and efficient route to the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The reaction conditions typically involve the use of a catalyst and controlled heating to achieve high yields.
化学反応の分析
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the phenyl rings.
科学的研究の応用
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and exhibit interesting biological activities.
Indole derivatives: Known for their diverse biological activities and structural similarities.
Pyrazole derivatives: These compounds also feature nitrogen-containing heterocycles and have been studied for various pharmacological properties.
Uniqueness: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino and nitrile groups, along with phenyl substitutions, makes it a versatile compound for various applications.
特性
CAS番号 |
86625-51-6 |
|---|---|
分子式 |
C17H13N3 |
分子量 |
259.30 g/mol |
IUPAC名 |
4-amino-2,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-14-15(19)17(13-9-5-2-6-10-13)20-16(14)12-7-3-1-4-8-12/h1-10,20H,19H2 |
InChIキー |
JKXDBPNRONWHNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


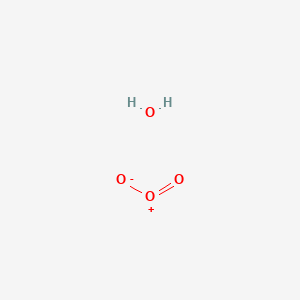
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)

![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
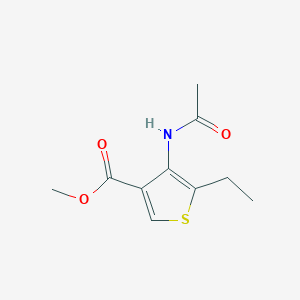
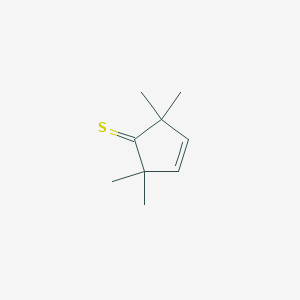
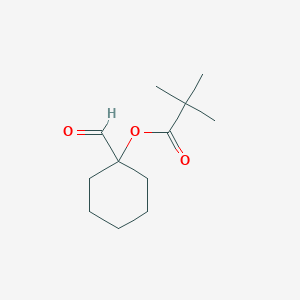
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)


